Synthesis pathway for 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Synthesis pathway for 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Synthesis of 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Introduction
The 1,2,4-triazole heterocycle is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The incorporation of a thiol group at the 3-position and specific substitutions at the 4- and 5-positions can significantly modulate the compound's physicochemical properties and therapeutic potential. This guide presents a comprehensive, scientifically-grounded synthesis pathway for a specific derivative, 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 174573-98-9).[2][3]
This document is structured to provide not just a procedural recipe but a deep understanding of the underlying chemical principles, from strategic retrosynthetic analysis to detailed, step-by-step protocols and mechanistic insights. It is intended for researchers and professionals engaged in synthetic chemistry and drug development.
Section 1: Synthetic Strategy and Retrosynthetic Analysis
The most robust and widely adopted method for constructing the 4,5-disubstituted-1,2,4-triazole-3-thiol scaffold involves the base-catalyzed intramolecular cyclization of a 1-acyl-4-alkyl/arylthiosemicarbazide intermediate.[4][5] This approach offers high convergence and reliability.
Our retrosynthetic strategy for the target molecule is as follows:
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Disconnection of the Triazole Ring: The target triazole is disconnected across the N1-C5 and N2-C3 bonds, revealing its linear precursor, 1-(4-tert-butylbenzoyl)-4-ethylthiosemicarbazide . This key intermediate contains all the necessary atoms arranged for the subsequent cyclization.
-
Disconnection of the Acylthiosemicarbazide: This intermediate is logically disconnected at the acyl-nitrogen bond (N1-N2). This reveals two readily accessible starting materials: 4-tert-butylbenzoyl hydrazide and ethyl isothiocyanate .
-
Disconnection of the Acyl Hydrazide: The 4-tert-butylbenzoyl hydrazide can be prepared from 4-tert-butylbenzoic acid , typically via its more reactive acid chloride derivative to ensure an efficient reaction with hydrazine.
This multi-step approach ensures a controlled and high-yielding synthesis, starting from commercially available materials.
Section 2: Detailed Synthesis Pathway and Experimental Protocols
Step 1: Synthesis of 4-tert-butylbenzoyl hydrazide
Principle: The synthesis begins with the activation of 4-tert-butylbenzoic acid by converting it to its corresponding acid chloride using thionyl chloride (SOCl₂). The acid chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with hydrazine hydrate to form the stable 4-tert-butylbenzoyl hydrazide. This two-stage, one-pot process is efficient and avoids the equilibrium limitations of direct condensation.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-tert-butylbenzoic acid and an excess of thionyl chloride (approx. 3-4 equivalents).
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Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 70-80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
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After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
-
Cool the resulting crude 4-tert-butylbenzoyl chloride in an ice bath.
-
Separately, prepare a solution of hydrazine hydrate (approx. 2 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool it in an ice bath.
-
Slowly add the crude acid chloride to the cold hydrazine solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The resulting precipitate (4-tert-butylbenzoyl hydrazide) is collected by filtration, washed with cold water to remove hydrazine salts, and then with a cold non-polar solvent (e.g., hexane) to remove any non-polar impurities.
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Dry the white solid product under vacuum.
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |
| 4-tert-butylbenzoic acid | 178.23 | 1.0 | Starting Material |
| Thionyl Chloride (SOCl₂) | 118.97 | ~3.0 | Activating Agent |
| Hydrazine Hydrate (N₂H₄·H₂O) | 50.06 | ~2.0 | Nucleophile |
| N,N-dimethylformamide (DMF) | 73.09 | Catalytic | Catalyst |
Step 2: Synthesis of 1-(4-tert-butylbenzoyl)-4-ethylthiosemicarbazide
Principle: This step involves the nucleophilic addition of the terminal nitrogen of the synthesized 4-tert-butylbenzoyl hydrazide to the electrophilic carbon atom of ethyl isothiocyanate. The reaction proceeds smoothly in a protic solvent like ethanol, which facilitates proton transfer and stabilizes the transition state. This reaction directly assembles the backbone required for the subsequent cyclization.[6]
Experimental Protocol:
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Suspend 4-tert-butylbenzoyl hydrazide (1.0 equivalent) in absolute ethanol in a round-bottom flask.
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Add ethyl isothiocyanate (1.1 equivalents) to the suspension.
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Heat the reaction mixture to reflux with stirring for 4-6 hours. The solid hydrazide will gradually dissolve as it reacts to form the soluble thiosemicarbazide derivative.
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Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
If crystallization does not occur, the product can be precipitated by slowly adding the reaction mixture to cold water.
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Collect the resulting white precipitate by filtration, wash with cold ethanol/water, and dry under vacuum.
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |
| 4-tert-butylbenzoyl hydrazide | 192.27 | 1.0 | Nucleophile |
| Ethyl Isothiocyanate | 87.14 | 1.1 | Electrophile |
| Ethanol | 46.07 | - | Solvent |
Step 3: Cyclization to 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Principle: This is the key ring-forming step. The cyclization of the acylthiosemicarbazide is achieved through base-catalyzed intramolecular nucleophilic attack and subsequent dehydration.[7][8] The hydroxide ion deprotonates one of the amide nitrogens, which then attacks the thiocarbonyl carbon. The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic 1,2,4-triazole ring. The final product exists in a tautomeric equilibrium between the thiol and thione forms, with the thiol form generally being predominant. Acidification of the reaction mixture after cyclization ensures the protonation of the thiol group, leading to the precipitation of the neutral product.[9]
Experimental Protocol:
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Dissolve 1-(4-tert-butylbenzoyl)-4-ethylthiosemicarbazide (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 8-10% w/v, ~2.0-3.0 equivalents).
-
Heat the solution to reflux for 4-6 hours. The solution should become clear as the reaction proceeds.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Slowly acidify the cold solution with a dilute acid, such as hydrochloric acid (HCl) or acetic acid, until the pH is approximately 5-6. Constant stirring is essential during this step.
-
A voluminous white precipitate of the target compound will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol.
-
Dry the purified product under vacuum.
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |
| Acylthiosemicarbazide | 279.41 | 1.0 | Precursor |
| Sodium Hydroxide (NaOH) | 40.00 | ~2.5 | Catalyst/Base |
| Hydrochloric Acid (HCl) | 36.46 | As needed | Acidification |
| Property | Expected Value |
| Molecular Formula | C₁₄H₁₉N₃S[2] |
| Molecular Weight | 261.39 g/mol [2] |
| Appearance | White to off-white solid |
| Expected Yield | 70-85% (post-recrystallization) |
Section 3: Structural Characterization
The identity and purity of the synthesized intermediates and the final product must be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the tert-butyl group (singlet, ~1.3 ppm), the ethyl group (triplet and quartet), aromatic protons, and the exchangeable SH proton (broad singlet, often downfield >12 ppm).[5][10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for all unique carbon atoms, including the C=S (or C-SH) carbon of the triazole ring.
-
IR (Infrared) Spectroscopy: Key signals will include N-H stretching (if any thione tautomer is present), C=N stretching of the triazole ring, and a weak S-H stretch (~2550-2600 cm⁻¹) for the thiol form.[5]
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Mass Spectrometry (MS): Will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass (261.39).
Conclusion
The synthesis of 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can be reliably achieved through a logical and efficient three-step sequence. This pathway, which leverages the formation and subsequent base-catalyzed cyclization of a 1-acyl-4-ethylthiosemicarbazide intermediate, is highly adaptable and provides good overall yields. The detailed protocols and mechanistic explanations provided in this guide offer a solid foundation for the successful synthesis and future exploration of this and related 1,2,4-triazole derivatives for applications in research and development.
References
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Berdyshev, V. V. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. Available at: [Link][7][8][11]
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Polshettiwar, S. A. (n.d.). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Agrawal, R., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(1), 235. Available at: [Link][1]
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Pitucha, M., et al. (2002). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica-Drug Research, 59(3), 203-208. Available at: [Link][4]
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Jumaa, F. H., et al. (2017). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. Journal of Scientific and Engineering Research, 4(8), 98-106. Available at: [Link][9]
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Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available at: [Link][5][10]
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Bakht, M. A., & Islam, M. (2011). Thiosemicarbazides: Synthesis and reactions. Dhaka University Journal of Pharmaceutical Sciences, 10(1), 61-75. Available at: [Link][6]
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Ahmed, S., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research, 3(5), 1234-1245. Available at: [Link][12]
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